2-(Bicycloheptyl)dimethylchlorosilane
Overview
Description
2-(Bicycloheptyl)dimethylchlorosilane is a chemical compound with the molecular formula C9H17ClSi. It is characterized by the presence of a bicycloheptyl group attached to a dimethylchlorosilane moiety. This compound is known for its unique structural features, including a bicyclic ring system and a silicon-chlorine bond.
Scientific Research Applications
2-(Bicycloheptyl)dimethylchlorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry.
Biology: The compound is used in the modification of biomolecules for research purposes. Its reactivity with nucleophiles allows for the attachment of silicon-containing groups to biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty silicones and as a reagent in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicycloheptyl)dimethylchlorosilane typically involves the reaction of bicycloheptane derivatives with chlorosilanes. One common method is the reaction of bicycloheptane with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Bicycloheptyl)dimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often under ambient conditions.
Major Products Formed
Substitution Reactions: The major products are siloxanes or silamines, depending on the nucleophile used.
Hydrolysis: The major products are silanols and hydrochloric acid.
Mechanism of Action
The mechanism of action of 2-(Bicycloheptyl)dimethylchlorosilane involves its reactivity with nucleophiles. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Norbornyldimethylchlorosilane
- Bicyclo[2.2.1]heptan-2-ylchlorodimethylsilane
- 5-Bicyclo[2.2.1]heptyldimethylchlorosilane
Uniqueness
2-(Bicycloheptyl)dimethylchlorosilane is unique due to its bicyclic ring system and the presence of a silicon-chlorine bond. This combination of features makes it distinct from other organosilicon compounds and valuable in various research and industrial applications .
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCQARMOIYBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC2CCC1C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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